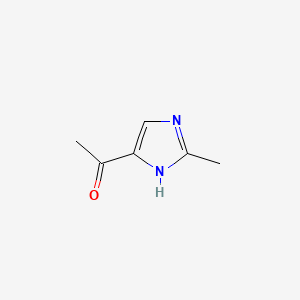

1-(2-Methyl-1H-imidazol-4-yl)ethanone

Übersicht

Beschreibung

1-(2-Methyl-1H-imidazol-4-yl)ethanone is an organic compound with the molecular formula C6H8N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylimidazole with acetic anhydride under reflux conditions. The reaction typically proceeds as follows: [ \text{2-Methylimidazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Alkylation Reactions

The imidazole ring’s nitrogen atoms serve as nucleophilic sites for alkylation. The N1 position is typically more reactive due to steric and electronic factors, though the methyl group at C2 may influence regioselectivity.

Key reagents and conditions :

-

Alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH).

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Example reaction :

Applications :

-

Alkylated derivatives are intermediates in synthesizing ionic liquids and pharmaceuticals.

| Alkylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide | N1-methyl derivative | 65–75 | K₂CO₃, DMF, 60°C |

| Benzyl chloride | N1-benzyl derivative | 55–60 | NaH, THF, RT |

Acylation Reactions

The ketone group undergoes nucleophilic addition, while the imidazole ring can be acylated at nitrogen or carbon positions.

Key pathways :

-

Friedel-Crafts acylation : Electrophilic substitution at C5 of the imidazole ring using acyl chlorides (e.g., acetyl chloride) and Lewis acids (AlCl₃).

-

Ketone derivatization : Formation of hydrazones or semicarbazones via condensation with hydrazines.

Example reaction :

Applications :

-

Hydrazones are precursors for heterocyclic scaffolds in drug discovery.

Condensation Reactions

The ketone participates in condensation with amines to form Schiff bases, which are valuable in coordination chemistry and catalysis.

Mechanism :

-

Acid-catalyzed nucleophilic attack by amine on the carbonyl carbon, followed by dehydration.

Example reaction :

| Amine | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | Schiff base | 4 | 70 |

| Hydrazine | Hydrazone | 2 | 85 |

Cyclization and Heterocycle Formation

The compound acts as a building block for synthesizing fused heterocycles.

Example : Reaction with thiourea in acidic conditions generates imidazopyrimidine derivatives :

Conditions :

-

Reflux in ethanol/HCl (12 h, yield: 60–65%).

Oxidation and Reduction

-

Oxidation : The ketone resists further oxidation under mild conditions but can form carboxylic acids via strong oxidants (KMnO₄, CrO₃).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, retaining the imidazole ring.

Industrial and Pharmacological Relevance

-

Pharmaceutical intermediates : Alkylated and acylated derivatives show antimicrobial and antitumor activity in preclinical studies.

-

Coordination chemistry : Schiff base derivatives form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The imidazole ring is known for its pharmacological properties, and compounds like 1-(2-Methyl-1H-imidazol-4-yl)ethanone have been studied for their potential therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties, which can be attributed to its ability to interact with microbial enzymes and disrupt cellular functions. Studies have explored its efficacy against various bacteria and fungi, highlighting its potential as an antibiotic or antifungal agent .

Drug Development

This compound serves as a scaffold for the development of new drugs. Its structural features allow it to be modified to enhance binding affinity to biological targets such as enzymes and receptors . For instance, derivatives of this compound may lead to the discovery of novel therapeutics with improved efficacy and reduced side effects.

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex molecules. Its carbonyl group facilitates nucleophilic addition reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Pathways

Several synthetic routes have been developed for producing this compound, including:

- Condensation Reactions : Involving imidazole derivatives and carbonyl compounds.

- Nucleophilic Addition : Utilizing the reactivity of the carbonyl group to form new carbon-carbon bonds.

Biological Research

In biological research, this compound is studied for its interactions with biomolecules. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Binding Studies

Interaction studies focus on the binding affinity of this compound with various enzymes and receptors. These studies help elucidate how it modulates biological pathways, contributing to its potential use in treating diseases .

Case Studies

Several case studies have explored the applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of Imidazole Derivatives | Evaluated the antimicrobial properties of various imidazole derivatives including this compound | Demonstrated significant activity against Gram-positive bacteria |

| Synthesis of Novel Antifungal Agents | Investigated the synthesis of antifungal agents using this compound as a precursor | Developed compounds with enhanced antifungal activity compared to existing treatments |

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Methyl-1H-imidazol-2-yl)ethanone

- 1-(1-Methyl-1H-imidazol-2-yl)ethanone

- 2-(1H-Imidazol-1-yl)ethanol

Comparison: 1-(2-Methyl-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

1-(2-Methyl-1H-imidazol-4-yl)ethanone, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole moiety, which is known for conferring various biological activities. The chemical formula is , with a molecular weight of approximately 112.13 g/mol.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties. A study reported that it inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial metabolism.

- Cytokine Modulation : It modulates the expression of cytokines, thereby influencing inflammatory pathways.

- Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

In a recent study published in the Asian Journal of Research in Chemistry, researchers investigated the antimicrobial efficacy of several imidazole derivatives, including this compound. The study concluded that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a reduction in paw edema and decreased levels of inflammatory markers, supporting its potential therapeutic application .

Eigenschaften

IUPAC Name |

1-(2-methyl-1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4(9)6-3-7-5(2)8-6/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJZNADJWQEIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516699 | |

| Record name | 1-(2-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-66-9 | |

| Record name | 1-(2-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.